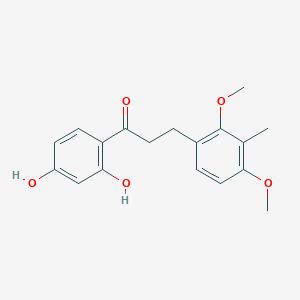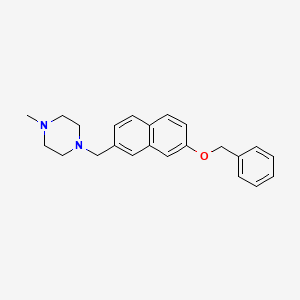
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a piperazine ring
Méthodes De Préparation
The synthesis of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy naphthalene derivative, followed by its reaction with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the naphthalene ring play crucial roles in binding to these targets, which may include enzymes or receptors. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparaison Avec Des Composés Similaires
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can be compared with other similar compounds, such as:
Naphthalene derivatives: These include compounds like 1-naphthol and 2-naphthol, which share the naphthalene core but differ in their functional groups.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(4-methylphenyl)piperazine, which have different substituents on the piperazine ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H26N2O |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-methyl-4-[(7-phenylmethoxynaphthalen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C23H26N2O/c1-24-11-13-25(14-12-24)17-20-7-8-21-9-10-23(16-22(21)15-20)26-18-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17-18H2,1H3 |
Clé InChI |
DPINHEPKWKGQEC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)
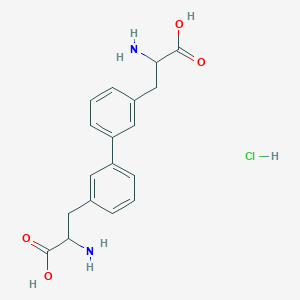
![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
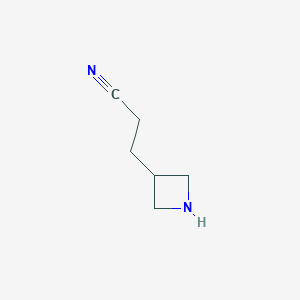
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)
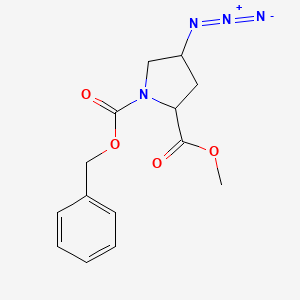

![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)
